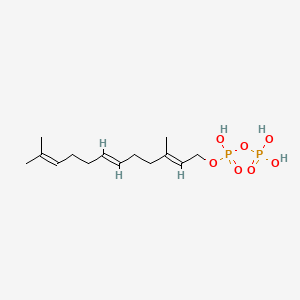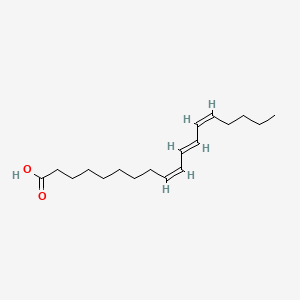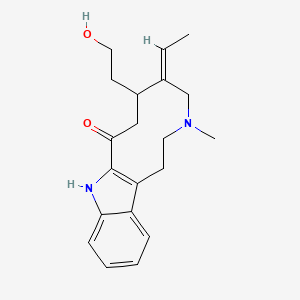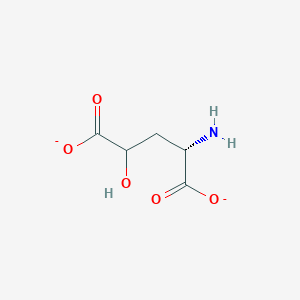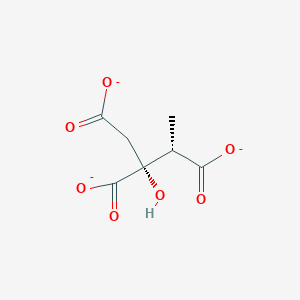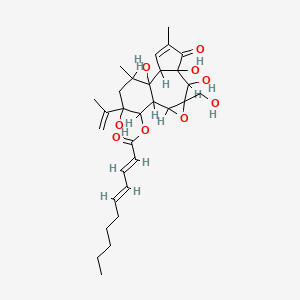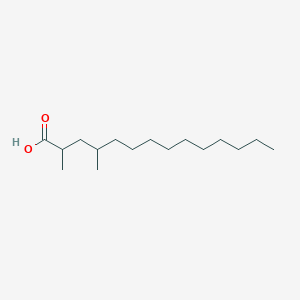
2,4-Dimethyl-tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-tetradecanoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
1. Antimethanogenic Agent in Veterinary Medicine
2,4-Dimethyl-tetradecanoic acid, as a component of Tetradecanoic acid, has potential applications in veterinary medicine. A study found that Tetradecanoic acid can be utilized as an effective antimethanogenic agent, specifically targeting methane production in horses. This application is significant for developing drugs that mitigate methane emissions in non-ruminant livestock, which is a considerable challenge in veterinary science (Khusro et al., 2020).
2. Enzyme Inhibition and Antioxidant Activities
Monohydroxy Tetradecanoic Acid isomers, including derivatives of Tetradecanoic acid, have been explored for their antiurease, antielastase, and antioxidant activities. These compounds have applications in agriculture, pharmacy, and cosmetic industries due to their significant biological activities. The position of the hydroxy group in these isomers influences their enzymatic inhibition effect (Sokmen et al., 2014).
3. Insect Repellent and Larvicidal Agent
Tetradecanoic acid, closely related to this compound, has been studied for its repellent and larvicidal efficacy against mosquito species like Aedes aegypti and Culex quinquefasciatus. It shows considerable potential in controlling these mosquito populations, which are vectors for various diseases (Sivakumar et al., 2011).
4. Ecotoxicological Studies
Studies on ecotoxicity have been conducted on compounds such as Tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt (C14MES), which relate to the broader family of Tetradecanoic acids. These studies are crucial for understanding the environmental impact of these compounds and their derivatives (Takei et al., 2006).
Propriétés
Formule moléculaire |
C16H32O2 |
|---|---|
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2,4-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-14(2)13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
Clé InChI |
ZFUWGIZDTXJFSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)CC(C)C(=O)O |
SMILES canonique |
CCCCCCCCCCC(C)CC(C)C(=O)O |
Synonymes |
2,4-dimethylmyristate 2,4-dimethyltetradecanoate 2,4-dimethyltetradecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


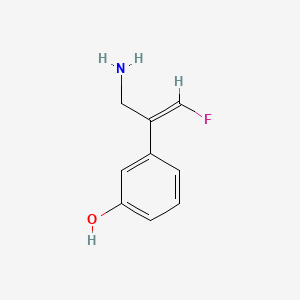
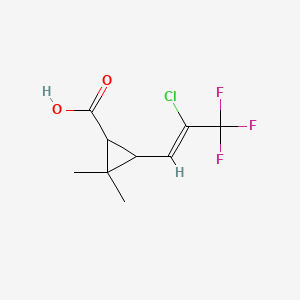
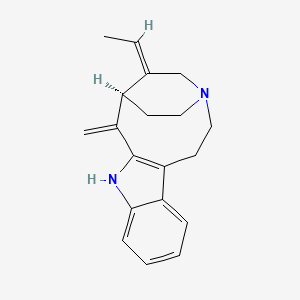
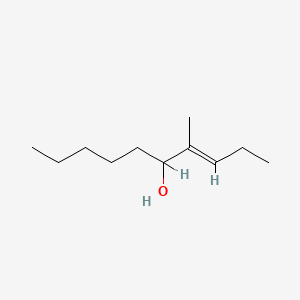
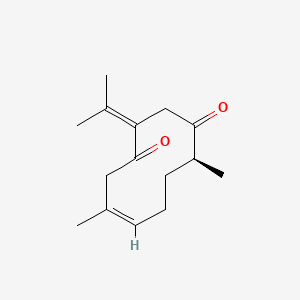
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
